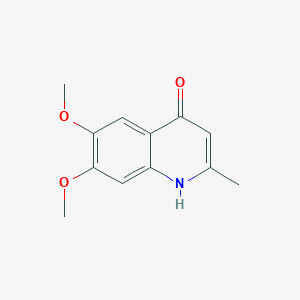
6,7-dimethoxy-2-methyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-methyl-3H-quinazolin-4-one is a compound with the CAS Number: 35241-23-7 . It has a molecular weight of 220.23 . The IUPAC name is 6,7-dimethoxy-2-methyl-4 (1H)-quinazolinone .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 6,7-dimethoxy-2-methyl-3H-quinazolin-4-one is C11H12N2O3 . The InChI Code is 1S/C11H12N2O3/c1-6-12-8-5-10 (16-3)9 (15-2)4-7 (8)11 (14)13-6/h4-5,12H,1H2,2-3H3, (H,13,14) .Physical And Chemical Properties Analysis
The physical form of 6,7-dimethoxy-2-methyl-3H-quinazolin-4-one is a dark gray solid .Scientific Research Applications
Anticancer Activity
6,7-dimethoxy-2-methyl-1H-quinolin-4-one derivatives have shown potential in anticancer research. For instance, certain derivatives, like 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, demonstrated potent cytotoxicity against various tumor cell lines. These compounds induced cell cycle arrest in the G2/M phase and triggered apoptosis in specific cancer cells, suggesting their potential as new anticancer leads (Chen et al., 2013).
Synthesis of Marine Alkaloids
The compound has been used in the synthesis of marine alkaloids such as damirone A and damirone B. This synthesis involves several steps, transforming 6,7-dimethoxy-4-methylquinoline into other intermediates before achieving the final marine alkaloid products (Roberts et al., 1994).
Inhibition of Tyrosine Kinase
Analogs of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one have been found to inhibit tyrosine-specific kinase activity. This inhibition is significant in the context of certain cellular processes and could have implications for therapeutic applications, especially in targeting specific types of cancer (Dow et al., 1995).
Novel Synthetic Methods
Innovative synthetic methods involving 6,7-dimethoxy-2-methyl-1H-quinolin-4-one have been developed, leading to novel compounds with potential applications in various fields of chemistry and pharmacology. These methods emphasize high efficiency, good yield, and environmentally friendly processes (Yang et al., 2013).
Antiproliferative Properties
Recent research has highlighted the antiproliferative properties of certain derivatives against human tumor cell lines. This discovery is significant for developing new cancer treatments, as these compounds have shown promising results in initial screenings (Patel et al., 2022).
Anti-tubercular Activity
Research has also identified the anti-tubercular potential of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one derivatives. These compounds have shown high potency against Mycobacterium tuberculosis, the bacterium causing tuberculosis, suggesting a new avenue for TB treatment (Asquith et al., 2019).
Safety and Hazards
Future Directions
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl- . This suggests that there is ongoing research in this area, and we can expect more advancements in the future.
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10(14)8-5-11(15-2)12(16-3)6-9(8)13-7/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZUJQOGTJVVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC(=C(C=C2N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-methyl-1H-quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

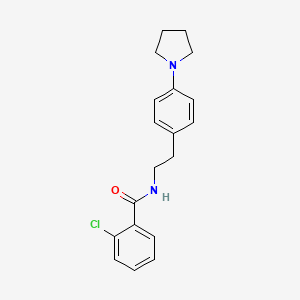
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)

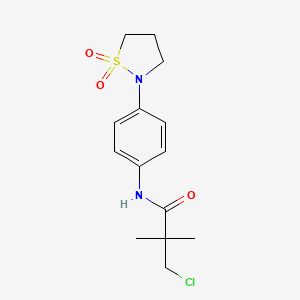

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide](/img/structure/B3000023.png)
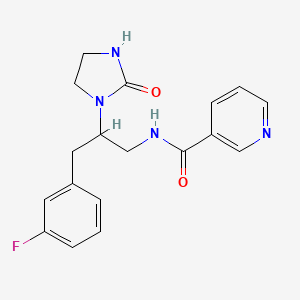
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B3000027.png)
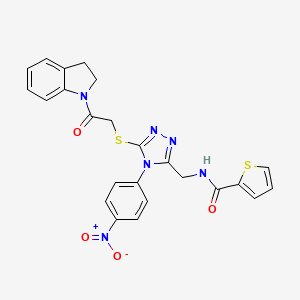
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)
![2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one](/img/structure/B3000034.png)
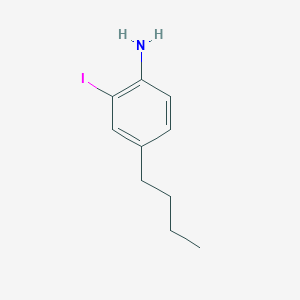
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B3000038.png)